5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S2/c1-2-26-17-8-5-14(20)11-18(17)28(24,25)22-15-6-3-13(4-7-15)16-12-23-9-10-27-19(23)21-16/h3-12,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPYWHTUDEZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate precursors in the presence of a catalyst such as concentrated sulfuric acid at elevated temperatures.
Introduction of the bromine and ethoxy groups: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties. Derivatives of imidazo[2,1-b]thiazole, which include the compound , have shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that imidazothiazole-coupled compounds exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical) and MIA PaCa-2 (pancreatic) cells. The IC50 values for these compounds indicated effective inhibition of tumor cell proliferation, suggesting their potential as anticancer agents .
Sirtuin Modulation
The compound has been identified as a potential sirtuin modulator. Sirtuins are a family of proteins that play critical roles in cellular regulation and have been implicated in aging and cancer. Research has highlighted that imidazo[2,1-b]thiazole derivatives can modulate sirtuin activity, potentially leading to therapeutic applications in age-related diseases and cancer treatment .
Antitubercular Activity
Another notable application is its potential use in antitubercular therapies. Compounds similar to 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide have been synthesized and tested for their activity against Mycobacterium tuberculosis. These studies have indicated that certain derivatives possess significant antitubercular activity, making them candidates for further development in treating tuberculosis .
Synthetic Methodology
The synthesis of this compound can be performed using environmentally friendly methods such as microwave-assisted synthesis techniques. This approach not only improves yield but also reduces the need for toxic solvents or catalysts, aligning with the principles of green chemistry . The ability to synthesize such compounds efficiently is crucial for their development and application in pharmaceutical research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is vital for optimizing its efficacy and reducing toxicity. Research has shown that modifications to the imidazo[2,1-b]thiazole moiety can significantly influence the biological activity of the compound, allowing researchers to design more potent analogs .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazo[2,1-b]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- The Mannich base at C-5 (e.g., 6a) enhances COX-2 potency and selectivity compared to unsubstituted analogs (e.g., compound 5) .
- The target compound’s bromo and ethoxy groups replace the methylsulfonyl and Mannich base moieties, which are critical for COX-2 activity in analogs.
- The benzenesulfonamide group in the target compound is structurally distinct from the methylsulfonylphenyl group in COX-2 inhibitors, likely altering hydrogen-bonding interactions with the enzyme’s active site .
Antiviral Agents
Imidazo[2,1-b]thiazole-coupled coumarin derivatives (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-ones) exhibit antiviral activity against parvovirus B19 (B19V). Activity depends on substituents:
Key Observations :
- The coumarin core in antiviral analogs is replaced by a benzenesulfonamide in the target compound, suggesting differences in bioavailability and target specificity.
- Substituent sensitivity (e.g., small changes in coumarin derivatives alter antiviral potency) implies that the target’s bromo and ethoxy groups may fine-tune activity if tested against viral targets .
Tyrosine Kinase Inhibitors
Derivatives of 5-(imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine show epidermal growth factor receptor (EGFR) inhibition:
Key Observations :
- The thiazol-2-amine moiety in EGFR inhibitors is absent in the target compound, which instead incorporates a sulfonamide group. This divergence may shift activity toward other kinase families or non-kinase targets.
- The imidazo[2,1-b]thiazole scaffold’s role in kinase binding is retained, but substituent effects (e.g., bromo, ethoxy) remain unexplored in this context .
Structural and Pharmacokinetic Considerations
- Bromo Substituent : The electron-withdrawing bromo group may enhance metabolic stability but reduce solubility compared to methylsulfonyl or Mannich bases in COX-2 inhibitors .
- Sulfonamide Core : A common pharmacophore in carbonic anhydrase inhibitors and diuretics, suggesting possible off-target interactions absent in imidazo[2,1-b]thiazole-coumarin or -thiazolamine analogs .
Biological Activity
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including bromine, ethoxy, imidazo[2,1-b]thiazole, and benzenesulfonamide. The synthesis typically involves multiple steps:
- Formation of Imidazo[2,1-b]thiazole : Cyclization of precursors with concentrated sulfuric acid.
- Bromination : Using bromine or N-bromosuccinimide (NBS).
- Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds similar to 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives with imidazo[2,1-b]thiazole moieties show promising results against various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 11o | 2.7 ± 1.2 | PC Cell Lines |
| 11c | 4.2 ± 1.4 | PC Cell Lines |
| 9 | 7.3 ± 0.7 | PC Cell Lines |
These findings suggest that the presence of halogens enhances cytotoxicity and anticancer profiles due to their electronic effects on the molecular structure .
Antimicrobial Activity
The imidazo[2,1-b]thiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth and may serve as effective agents against various pathogens.
Anti-inflammatory Effects
The compound is being investigated for its anti-inflammatory potential, with preliminary studies indicating that it may modulate inflammatory pathways through enzyme inhibition .
Structure-Activity Relationship (SAR)
The biological activity of 5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide can be attributed to its structural components:
- Imidazo[2,1-b]thiazole Moiety : Known for its diverse biological activities.
- Bromine Substitution : Enhances cytotoxicity and influences the binding affinity to target proteins.
- Ethoxy Group : May improve solubility and bioavailability.
Study on Anticancer Activity
A study published in ACS Omega evaluated various imidazo[2,1-b]thiazole derivatives for their anticancer efficacy. The results highlighted that compounds with bromine substitutions exhibited lower IC50 values across different cancer cell lines compared to their non-halogenated counterparts .
Evaluation of Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrase (CA) isoforms by imidazo[2,1-b]thiazole derivatives. The compound demonstrated selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM . This selectivity is crucial for developing drugs targeting specific pathological conditions.
Q & A
Q. Basic
- 1H/13C NMR: Resolve aromatic protons and confirm substitution patterns (e.g., ethoxy group at δ ~4.5 ppm, imidazo[2,1-b]thiazole protons at δ 7.0–8.5 ppm) .
- FT-IR: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ for C₁₇H₁₄BrN₃O₃S: ~428.0) .
How can structural modifications enhance inhibitory activity against targets like EGFR or COX-2?
Q. Advanced
-
Substituent Effects:
-
Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding to EGFR or COX-2 active sites .
How can contradictions in biological activity data across assay conditions be resolved?
Q. Advanced
- Standardize Assays: Use consistent cell lines (e.g., HT-29 for COX-2, A549 for EGFR) and controls (e.g., celecoxib for COX-2, erlotinib for EGFR) .
- Validate Mechanisms: Confirm target engagement via Western blot (e.g., EGFR phosphorylation) or ELISA (e.g., PGE₂ inhibition for COX-2) .
- Address Solubility Issues: Use DMSO concentrations <0.1% or employ nanoformulation to avoid false negatives .
What in vitro assays are suitable for initial evaluation of anticancer activity?
Q. Basic
- MTT Assay: Screen cytotoxicity against cancer cell lines (e.g., kidney, glioblastoma) with IC₅₀ calculation .
- Apoptosis Markers: Measure caspase-3/7 activation (fluorogenic substrates) or Annexin V staining .
- Cell Cycle Analysis: Use flow cytometry (PI staining) to assess G1/S arrest .
What computational strategies predict binding affinity to therapeutic targets?
Q. Advanced
- Molecular Docking: Map interactions with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) using Glide or Schrödinger .
- QSAR Modeling: Correlate substituent electronegativity or logP with IC₅₀ values from kinase inhibition assays .
- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize analogs .
How do bromo and ethoxy substituents influence physicochemical properties?
Q. Basic
- Lipophilicity (logP): Bromo increases logP (~2.8 vs. ~2.3 for unsubstituted), while ethoxy enhances solubility via H-bonding .
- Metabolic Stability: Ethoxy groups resist oxidative metabolism compared to methoxy, prolonging half-life .
- Crystallinity: Bromo may improve crystal packing, aiding X-ray diffraction studies .
What challenges arise in achieving selectivity between COX-1 and COX-2?
Q. Advanced
- Active Site Differences: COX-2 has a larger hydrophobic pocket; bulkier substituents (e.g., methylsulfonyl) improve selectivity .
- Dual Inhibition Risk: Screen against COX-1 (e.g., platelet-rich plasma assay) to avoid cardiovascular side effects .
- Pro-drug Strategies: Introduce ester groups to enhance COX-2 specificity via tissue-specific activation .
What stability considerations are critical for long-term storage?
Q. Basic
- Light Sensitivity: Store in amber vials due to bromo and sulfonamide photodegradation .
- Temperature: Keep at -20°C in anhydrous DMSO to prevent hydrolysis of the ethoxy group .
- pH Stability: Avoid extremes (pH <3 or >9) to prevent sulfonamide decomposition .
How to design pharmacokinetic studies for blood-brain barrier (BBB) penetration?
Q. Advanced
- In Vitro Models: Use MDCK-MDR1 monolayers to measure Papp (target >5 × 10⁻⁶ cm/s) .
- In Vivo Testing: Administer to rodents and quantify brain/plasma ratios via LC-MS .
- Structural Tuning: Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) to enhance BBB permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
